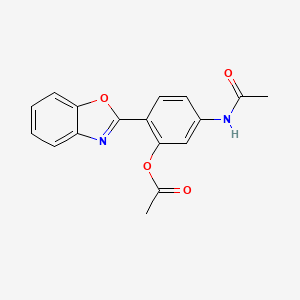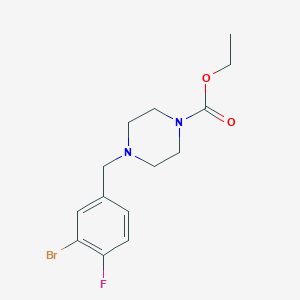
N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamide, also known as diclofop-methyl, is a selective herbicide that is widely used in agriculture to control grass weeds. This chemical compound belongs to the aryloxyphenoxypropionate (AOPP) family of herbicides, which are known for their high efficacy and low toxicity to non-target organisms.
科学的研究の応用
Diclofop-methyl has been extensively studied for its herbicidal properties and its effects on non-target organisms. It is commonly used in agricultural settings to control grass weeds in crops such as wheat, barley, and rice. In addition, N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamidehyl has been shown to have potential applications in the treatment of certain diseases, such as cancer. Research has demonstrated that N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamidehyl can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
作用機序
Diclofop-methyl works by inhibiting the activity of acetyl-CoA carboxylase (ACC), an enzyme that is essential for the biosynthesis of fatty acids in plants. By blocking this enzyme, N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamidehyl disrupts the normal growth and development of grass weeds, leading to their death. This mechanism of action is selective to grass weeds and does not affect broadleaf plants.
Biochemical and Physiological Effects:
Diclofop-methyl has been shown to have low toxicity to mammals and other non-target organisms. However, exposure to high doses of N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamidehyl can cause adverse effects such as liver and kidney damage, as well as reproductive toxicity. In addition, N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamidehyl can accumulate in soil and water, leading to potential environmental contamination.
実験室実験の利点と制限
Diclofop-methyl is a useful tool for studying the mechanisms of herbicide action and the biosynthesis of fatty acids in plants. Its selective activity against grass weeds makes it a valuable tool for studying the effects of herbicides on crop growth and development. However, its potential toxicity to non-target organisms and the environment should be taken into consideration when conducting lab experiments.
将来の方向性
There are several areas of research that could benefit from further study of N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamidehyl. One area is the development of new herbicides based on the AOPP family, which could improve the efficacy and safety of weed control in agriculture. Another area is the investigation of N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamidehyl's potential as a cancer treatment, which could lead to the development of new anti-cancer drugs. Additionally, more research is needed to understand the environmental impact of N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamidehyl and its potential for bioaccumulation in soil and water.
合成法
Diclofop-methyl can be synthesized through a multi-step process, starting from 3,4-dichloroaniline and 2-nitrophenol. The first step involves the reaction of 3,4-dichloroaniline with chloroacetyl chloride to form N-(3,4-dichlorophenyl)-2-chloroacetamide. This intermediate is then reacted with 2-nitrophenol in the presence of a base such as sodium hydroxide to give N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamidehyl. The final product is purified by recrystallization or chromatography.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-10-6-5-9(7-11(10)16)17-14(19)8-22-13-4-2-1-3-12(13)18(20)21/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISMRXVDPUCCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3-methyl-2-thienyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5848022.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5848035.png)
![3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide](/img/structure/B5848043.png)



![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5848065.png)


![isobutyl 4-{[3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5848083.png)


![{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B5848096.png)
![N-{[(4-fluorophenyl)amino]carbonyl}benzenecarbothioamide](/img/structure/B5848111.png)
